3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE
Overview
Description
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE: is a chemical compound with the molecular formula C3H6N2O2·HCl It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties
Biochemical Analysis
Biochemical Properties
3-Aminooxazolidin-2-one hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial protein synthesis. It interacts with the ribosomal subunits of bacteria, thereby preventing the formation of the initiation complex for protein synthesis. This interaction is primarily with the 50S ribosomal subunit, where 3-Aminooxazolidin-2-one hydrochloride binds and inhibits the peptidyl transferase activity. This inhibition prevents the elongation of the peptide chain, effectively halting bacterial growth .
Cellular Effects
The effects of 3-Aminooxazolidin-2-one hydrochloride on various cell types and cellular processes are profound. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, particularly human cells, it has been observed to have minimal effects on protein synthesis due to differences in ribosomal structure. At higher concentrations, it can affect mitochondrial protein synthesis, leading to potential cytotoxic effects. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of essential proteins .
Molecular Mechanism
The molecular mechanism of action of 3-Aminooxazolidin-2-one hydrochloride involves its binding to the bacterial ribosome. By binding to the 50S ribosomal subunit, it inhibits the peptidyl transferase center, preventing the formation of peptide bonds between amino acids. This action is bacteriostatic, meaning it inhibits bacterial growth without necessarily killing the bacteria. The compound’s specificity for bacterial ribosomes over eukaryotic ribosomes is due to structural differences in the ribosomal RNA and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminooxazolidin-2-one hydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 3-Aminooxazolidin-2-one hydrochloride can lead to adaptive resistance in bacterial populations, necessitating higher doses for effective inhibition. Additionally, prolonged exposure in eukaryotic cells can lead to mitochondrial dysfunction and reduced cellular viability .
Dosage Effects in Animal Models
In animal models, the effects of 3-Aminooxazolidin-2-one hydrochloride vary with dosage. At low doses, it effectively inhibits bacterial growth without significant toxicity to the host. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and are more pronounced with prolonged exposure. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can lead to toxicity .
Metabolic Pathways
3-Aminooxazolidin-2-one hydrochloride is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by inhibiting key enzymes involved in amino acid and nucleotide synthesis, leading to altered metabolite levels in cells .
Transport and Distribution
The transport and distribution of 3-Aminooxazolidin-2-one hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. In bacterial cells, it is actively transported across the cell membrane by efflux pumps, which can contribute to resistance mechanisms. In eukaryotic cells, it is distributed primarily in the cytoplasm and mitochondria, where it can exert its effects on protein synthesis. The compound’s distribution is influenced by its hydrophilicity and the presence of specific binding proteins .
Subcellular Localization
3-Aminooxazolidin-2-one hydrochloride is primarily localized in the cytoplasm and mitochondria of eukaryotic cells. Its activity is influenced by its subcellular localization, as it can inhibit mitochondrial protein synthesis at higher concentrations. The compound’s localization is directed by its chemical structure, which allows it to cross cellular membranes and accumulate in specific organelles. Post-translational modifications and targeting signals also play a role in its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE typically involves the reaction of 2-hydrazinoethanol with diethyl carbonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization . The general reaction scheme is as follows:
[ \text{2-Hydrazinoethanol} + \text{Diethyl carbonate} \xrightarrow{\text{NaOMe, reflux}} \text{3-Aminooxazolidin-2-one} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: It serves as a precursor for the development of new antibacterial agents, particularly those targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This unique mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects compared to linezolid.
Contezolid: A newer oxazolidinone compound under clinical investigation for its antibacterial properties.
Uniqueness
Its amino group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and pharmaceutical development .
Properties
IUPAC Name |
3-amino-1,3-oxazolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPARMKLAMASCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481412 | |
Record name | 3-Aminooxazolidin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-67-9 | |
Record name | 3-Aminooxazolidin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.